molecular formula C8H11ClN2O2 B8480676 2,6-Dimethoxy-4-chloro-5-ethylpyrimidine

2,6-Dimethoxy-4-chloro-5-ethylpyrimidine

Cat. No.: B8480676
M. Wt: 202.64 g/mol
InChI Key: VONNDZOXUOHVCI-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-chloro-5-ethylpyrimidine is a substituted pyrimidine derivative characterized by methoxy groups at positions 2 and 6, a chlorine atom at position 4, and an ethyl group at position 5. This compound’s structure combines electron-withdrawing (chloro, methoxy) and lipophilic (ethyl) substituents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity and physicochemical properties are influenced by the interplay of these functional groups, which also dictate its applications in drug design and material science.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

4-chloro-5-ethyl-2,6-dimethoxypyrimidine

InChI

InChI=1S/C8H11ClN2O2/c1-4-5-6(9)10-8(13-3)11-7(5)12-2/h4H2,1-3H3

InChI Key

VONNDZOXUOHVCI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1Cl)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrimidine Derivatives

Substituent Patterns and Structural Variations

The biological and chemical behavior of pyrimidine derivatives is highly dependent on substituent type, position, and electronic effects. Below is a comparison of key analogues:

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS No.) Substituents Molecular Formula Molar Mass (g/mol) Key Properties
2,6-Dimethoxy-4-chloro-5-ethylpyrimidine 2,6-OMe; 4-Cl; 5-Et C₉H₁₁ClN₂O₂ 226.65* High lipophilicity; moderate reactivity
4-Chloro-5-ethyl-2,6-dimethylpyrimidine (1178504-57-8) 2,6-Me; 4-Cl; 5-Et C₈H₁₁ClN₂ 170.64 Density: 1.113 g/cm³; Boiling point: ~236°C
4-Chloro-2,6-dimethoxypyrimidine (6320-15-6) 2,6-OMe; 4-Cl C₆H₅ClN₂O₂ 192.57 Higher reactivity due to unsubstituted C5
4,6-Dichloro-5-methoxypyrimidine (N/A) 4,6-Cl; 5-OMe C₅H₄Cl₂N₂O 194.01 Planar structure; 3D framework via Cl···N interactions
4-Chloro-5-ethyl-2-methylpyrimidine (959239-71-5) 2-Me; 4-Cl; 5-Et C₇H₉ClN₂ 156.61 Lower steric hindrance than methoxy analogues

*Calculated based on molecular formula.

Electronic and Steric Effects

  • Methoxy vs. Methyl Groups : Methoxy groups at positions 2 and 6 (target compound) introduce electron-withdrawing effects via resonance, enhancing electrophilicity at the C4 chlorine for nucleophilic substitution. In contrast, methyl groups (e.g., 4-chloro-5-ethyl-2,6-dimethylpyrimidine ) provide steric bulk without significant electronic perturbation.
  • Dichloro Substitution : Compounds like 4,6-dichloro-5-methoxypyrimidine exhibit higher reactivity due to dual electron-withdrawing groups, favoring cross-coupling or substitution reactions.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2,6-Dimethoxy-4-chloro-5-ethylpyrimidine, and how can reaction conditions be optimized?

  • Methodology : Begin with nucleophilic substitution on a pyrimidine core. For example, introduce methoxy groups via alkoxylation under basic conditions (e.g., NaH in DMF at 0–5°C), followed by chlorination using POCl₃ or PCl₅. Ethyl substitution at position 5 may require alkylation with ethyl halides in the presence of a base like K₂CO₃. Optimize yields by controlling stoichiometry, temperature (60–80°C for alkylation), and reaction time (12–24 hours) .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).

Q. Which spectroscopic techniques are most effective for characterizing substituent arrangement?

  • Approach : Use 1H^1\text{H} and 13C^13\text{C} NMR to confirm methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups. Chlorine substitution at position 4 is confirmed by 1H^1\text{H} NMR deshielding effects (δ ~8.5 ppm for adjacent protons). IR spectroscopy validates C-Cl stretches (~550–600 cm⁻¹). Mass spectrometry (ESI-MS or EI-MS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in halogenated pyrimidine structures?

  • Method : Use SHELX software for structure refinement. Collect high-resolution (<1.0 Å) single-crystal data at low temperatures (e.g., 100 K) to minimize thermal motion. Key metrics:

  • R factor : Aim for <0.05 (e.g., R = 0.024 in related dichloropyrimidines ).
  • Data-to-parameter ratio : Maintain >15:1 to ensure model reliability .
    • Challenges : Address disorder in ethyl/methoxy groups via restrained refinement. Validate against DFT-calculated bond lengths (e.g., C-Cl: 1.72–1.75 Å) .

Q. What strategies analyze hydrogen bonding networks in crystalline pyrimidines?

  • Graph Set Analysis : Use Mercury CSD to identify motifs (e.g., N–HO\text{N–H} \cdots \text{O} or C–HCl\text{C–H} \cdots \text{Cl}). For example, Cl\cdotsN contacts (~3.10 Å) in chloropyrimidines form 3D frameworks .
  • Thermodynamic Stability : Compare packing coefficients (0.65–0.75) and lattice energy calculations (PIXEL method) to assess crystal stability .

Q. How do ethyl and methoxy substituents influence reactivity in nucleophilic substitutions?

  • Steric Effects : The ethyl group at position 5 hinders axial attack, favoring equatorial substitution. Methoxy groups at 2 and 6 positions activate the pyrimidine ring via electron donation, enhancing reactivity at position 4.
  • Electronic Effects : Chlorine at position 4 becomes a leaving group in SNAr reactions. Ethyl groups increase steric bulk but have minimal electronic impact compared to methoxy .

Methodological Guidance

Q. How to validate contradictory crystallographic data (e.g., bond lengths vs. computational models)?

  • Cross-Validation : Compare experimental bond lengths (X-ray) with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies >0.05 Å suggest thermal motion or disorder.
  • Tools : Use Mercury’s "Packing Similarity" to compare with analogous structures in the Cambridge Structural Database (CSD) .

Q. What safety protocols are critical for handling chlorinated pyrimidines?

  • Containment : Use fume hoods for reactions involving POCl₃ or volatile chlorinated intermediates.
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Monitor air quality for Cl₂ or HCl emissions .

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